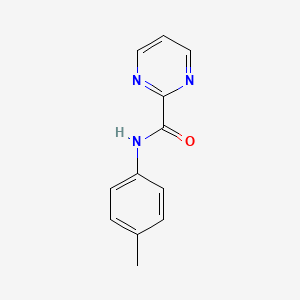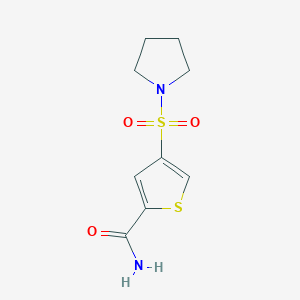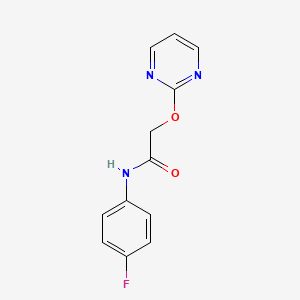![molecular formula C16H22N4O4 B5507709 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the targeted chemical structure often involves multi-step chemical reactions, utilizing mild reaction conditions to achieve high yields. For instance, the synthesis of novel acetamide derivatives with significant hypoglycemic activity has been reported, showcasing the methodological approach to synthesizing complex organic compounds (Nikaljea et al., 2012).
Molecular Structure Analysis
Studies on the molecular structure, such as that of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, reveal insights into the planarity of the imidazolidine-2,4-dione system and the dihedral angles between various molecular planes, underlining the importance of molecular geometry in understanding compound properties (Sethusankar et al., 2002).
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions, such as the copper-catalyzed regioselective dicarbonylation of imidazo[1,2-a]pyridines, highlights the diverse chemical reactions these compounds can undergo. Such reactions are pivotal for functionalizing molecules and enhancing their chemical diversity (Wang et al., 2015).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility and stability, are crucial for their application in various fields. For example, the determination of acidity constants (pKa) of newly synthesized acetamide derivatives sheds light on their potential usability and interaction with biological systems (Duran & Canbaz, 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity patterns and stability under different conditions, is vital. The study of reaction mechanisms, such as that involving 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine, provides detailed insights into the chemical behavior and potential applications of these compounds (Nishino et al., 1972).
Wissenschaftliche Forschungsanwendungen
Radiolabeling and Imaging Applications
Research led by Katsifis et al. (2000) involved the synthesis of imidazo[1,2-α]pyridines, which are high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds, including derivatives of the specified chemical structure, were radiolabeled for potential study of PBR in vivo using SPECT imaging techniques. The process demonstrated the feasibility of using such compounds for radiolabeling and imaging applications, particularly for studying PBR which plays a significant role in various biological processes (Katsifis et al., 2000).
Chemical Synthesis and Structural Analysis
Sethusankar et al. (2002) studied the crystal structure of a compound with a related chemical structure, showcasing the importance of such compounds in understanding molecular configurations and interactions. The study detailed the molecular structure and packing stabilized by C-H.O and N-H.O interactions, providing insight into the chemical and structural properties of imidazolidinyl derivatives (Sethusankar et al., 2002).
Antimicrobial and Antiviral Research
A range of studies have explored the antimicrobial and antiviral potentials of imidazolidinyl derivatives. For instance, research by Hossan et al. (2012) synthesized a series of pyridines and pyrimidinones derivatives, starting from citrazinic acid, showing good antibacterial and antifungal activities. This highlights the utility of such compounds in developing new antimicrobial agents, offering alternatives to traditional treatments (Hossan et al., 2012).
Cognition Enhancement
Pinza et al. (1993) synthesized a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, related to the chemical structure , as potential cognition enhancers. These compounds were found to possess potent antiamnestic activity, indicating their potential in cognitive enhancement therapies (Pinza et al., 1993).
Anticancer Research
Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in acetamide derivatives, including compounds related to the specified chemical structure, to investigate their anticancer activity. This research provides a foundation for the development of novel anticancer agents, showcasing the versatility of these compounds in medicinal chemistry (Al-Sanea et al., 2020).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-9-6-10(2)18-14(24-5)11(9)8-17-13(21)7-12-15(22)20(4)16(23)19(12)3/h6,12H,7-8H2,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNETULYGPGBPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CNC(=O)CC2C(=O)N(C(=O)N2C)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)
![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)
![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)

![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)


![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)
